molecular formula C9H13N B13813110 1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI)

1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI)

Cat. No.: B13813110
M. Wt: 135.21 g/mol
InChI Key: YNDOCKQZMRIETO-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) is a chemical compound with a unique structure that includes a pyrrolizine ring system

Preparation Methods

The synthesis of 1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) typically involves several steps. The synthetic routes often start with the preparation of the pyrrolizine ring, followed by the introduction of the ethynyl group. Reaction conditions may include the use of specific catalysts and solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions to produce the compound in larger quantities.

Chemical Reactions Analysis

1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Researchers may study its effects on biological systems to understand its potential as a therapeutic agent.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary and are often the subject of ongoing research.

Comparison with Similar Compounds

1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI) can be compared with other similar compounds, such as other pyrrolizine derivatives. These comparisons can highlight its unique properties and potential advantages over other compounds. Similar compounds may include:

  • Other pyrrolizine derivatives with different substituents.
  • Compounds with similar ring structures but different functional groups.

This detailed article provides an overview of 1H-Pyrrolizine, 3-ethynylhexahydro-, (3R,7aR)-(9CI), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

(3R,8R)-3-ethynyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine

InChI

InChI=1S/C9H13N/c1-2-8-5-6-9-4-3-7-10(8)9/h1,8-9H,3-7H2/t8-,9+/m0/s1

InChI Key

YNDOCKQZMRIETO-DTWKUNHWSA-N

Isomeric SMILES

C#C[C@H]1CC[C@@H]2N1CCC2

Canonical SMILES

C#CC1CCC2N1CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.